molecular formula C9H6ClN3O2 B1457490 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1492195-35-3

5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1457490
CAS No.: 1492195-35-3
M. Wt: 223.61 g/mol
InChI Key: KLLGDGNXUGMVQK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific steps include:

  • Preparation of 3-chlorophenyl azide.
  • Reaction of the azide with an alkyne under copper-catalyzed conditions to form the triazole ring.
  • Introduction of the carboxylic acid group through subsequent functionalization reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the chlorophenyl ring.

Scientific Research Applications

4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 4-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 4-(3-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid

Comparison: Compared to its analogs, 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The electronic and steric effects of the chlorine substituent can enhance or modify the compound’s activity in various applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-3-1-2-5(4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLGDGNXUGMVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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